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Introduction

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern asymmetric synthesis and materials
science.[1][2][3][4] Its rigid, chiral backbone, arising from atropisomerism, provides a privileged
scaffold for the development of chiral ligands, catalysts, and functional materials.[1][2][3][4] The
ability to selectively introduce functional groups at specific positions on the BINOL rings is
crucial for tuning its steric and electronic properties, thereby optimizing its performance in
various applications.[5][6] These modifications can be strategically introduced at the 3, 3', 4, 4/,
5,5, 6,6, and 7, 7' positions of the binaphthyl system.[2][3][4][6]

This document provides detailed application notes and experimental protocols for the three
primary strategies for regioselective functionalization of the BINOL scaffold: electrophilic
substitution, ortho-lithiation, and transition-metal-catalyzed C-H activation.

l. Regioselective Functionalization Strategies

The regioselectivity of BINOL functionalization is governed by a combination of electronic and
steric factors. The hydroxyl groups at the 2 and 2' positions are powerful ortho- and para-
directing groups, making the 3, 3', and 6, 6' positions the most electronically activated for
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electrophilic substitution.[1][2] Steric hindrance plays a significant role in directing
functionalization, particularly at the positions adjacent to the biaryl linkage.

Diagram of Regioselective Functionalization Strategies
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Caption: Overview of major strategies for regioselective BINOL functionalization.

Il. Electrophilic Substitution

Direct electrophilic substitution is a widely used method for functionalizing the BINOL scaffold,
primarily at the electron-rich 6,6'-positions.[1][2] However, by modifying the reaction conditions
or protecting the hydroxyl groups, functionalization can also be directed to the 3,3', 4,4', and
5,5'-positions.[1][2]

A. Halogenation
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Regioselective halogenation, particularly bromination, is a common first step for further
derivatization of the BINOL scaffold.

Table 1: Regioselective Bromination of BINOL

Reage
Tempe . .
Substr nt Solven Time Produ Yield Refere
Entry ) rature
ate (equiv. t °C) (h) ct(s) (%) nce
)
(R)-6,6'-
(R)- Br2 Dibrom
1 CH2Clz  -75 25 99 [2]
BINOL (2.7) o-
BINOL
R)-6-
(R)- Brz (R)
2 CH2Cl2 -78 - Bromo- 47 [2]
BINOL (0.5)
BINOL
(R)-5,5'-
(R)- Dibrom
BINOL NBS o-
3 ) CHsCN reflux 4 85 [2]
diacetat (2.2) BINOL
e diacetat
e
(R)-4,4',
6,6'-
(R)-
Br2 Tetrabr
4 BINOL- CHCIs 25 18 91 [7]
(7.8) omo-
Me
BINOL-
Me

Protocol 1: Synthesis of (R)-6,6'-Dibromo-1,1'-bi-2-naphthol

Materials:

e (R)-1,1-Bi-2-naphthol ((R)-BINOL)
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e Bromine (Brz)

¢ Dichloromethane (CH2Clz), anhydrous

e Sodium thiosulfate (Na2S203), saturated aqueous solution
e Sodium bicarbonate (NaHCOs), saturated aqueous solution
e Brine

¢ Anhydrous magnesium sulfate (MgSOQOa) or sodium sulfate (Na2S0Oa)
e Round-bottom flask with a magnetic stir bar

e Dropping funnel

* Ice bath

e Separatory funnel

» Rotary evaporator

« Silica gel for column chromatography

Procedure:

e Dissolve (R)-BINOL (1.0 equiv) in anhydrous CH2Clz in a round-bottom flask under an inert
atmosphere (e.g., nitrogen or argon).

e Cool the solution to -75 °C using a dry ice/acetone bath.
 In a separate flask, prepare a solution of bromine (2.7 equiv) in anhydrous CH2Cl-.

o Add the bromine solution dropwise to the BINOL solution over 30 minutes, maintaining the
temperature at -75 °C.

o Stir the reaction mixture at -75 °C for an additional 2.5 hours.
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e Quench the reaction by the slow addition of a saturated aqueous solution of Na2S20s3 until
the red-brown color of bromine disappears.

 Allow the mixture to warm to room temperature.
o Transfer the mixture to a separatory funnel and separate the organic layer.
e Wash the organic layer sequentially with saturated aqueous NaHCOs solution and brine.

e Dry the organic layer over anhydrous MgSOa or Na2SOa, filter, and concentrate under
reduced pressure.

» Purify the crude product by flash column chromatography on silica gel (e.g., using a
hexane/ethyl acetate gradient) to afford (R)-6,6'-Dibromo-1,1'-bi-2-naphthol as a white solid.

B. Friedel-Crafts Acylation

Friedel-Crafts acylation allows for the introduction of acyl groups, typically at the 6,6'-positions
of BINOL ethers.[1][8]

Table 2: Regioselective Friedel-Crafts Acylation of BINOL Derivatives

| Entry | Substrate | Acylating Agent (equiv.) | Catalyst (equiv.) | Solvent | Temperature (°C) |
Time (h) | Product | Yield (%) | Reference | |---|---|---|---|---|---]---|---|---] | 1 | (R)-BINOL-Me |
Acetyl chloride (2.2) | AICI3 (2.2) | CH2CIz | -45to rt | 3 | (R)-6,6'-Diacetyl-BINOL-Me | 87 |[1] | |
2 | (R)-BINOL-Me | Benzoyl chloride (2.2) | AICI3 (2.2) | CH2Cl2 | -45tort | 8 | (R)-6,6'-
Dibenzoyl-BINOL-Me | 75 |[1] | | 3 | (R)-BINOL-Me | Ethyl succinyl chloride (1.1) | AICIs (1.1) |
CH2Clz | Otort| - | (R)-6-Monoacyl-BINOL-Me | 60 |[1] |

Protocol 2: Synthesis of (R)-6,6'-Diacetyl-2,2'-dimethoxy-1,1'-binaphthyl
Materials:

¢ (R)-2,2'-Dimethoxy-1,1'-binaphthyl ((R)-BINOL-Me)

o Acetyl chloride

e Anhydrous aluminum chloride (AICI3)
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e Anhydrous dichloromethane (CH2Cl2)

e Ice

o Concentrated hydrochloric acid (HCI)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Anhydrous magnesium sulfate (MgSQOa)

e Round-bottom flask with a magnetic stir bar and addition funnel
* Ice bath

Procedure:

» To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous AICls (2.2
equiv) and anhydrous CH2Clz.

e Cool the suspension to 0 °C in an ice bath.

o Slowly add acetyl chloride (2.2 equiv) to the suspension.

 In a separate flask, dissolve (R)-BINOL-Me (1.0 equiv) in anhydrous CH2zCl-.
e Add the (R)-BINOL-Me solution dropwise to the reaction mixture at O °C.

 After the addition is complete, remove the ice bath and allow the reaction to warm to room
temperature. Stir for 3 hours.

o Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated
HCI.

o Transfer the mixture to a separatory funnel and extract with CHzCl-.

e Wash the combined organic layers with saturated agueous NaHCOs solution and then with
brine.
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e Dry the organic layer over anhydrous MgSOu4, filter, and remove the solvent by rotary
evaporation.

 Purify the crude product by column chromatography or recrystallization.

lll. Ortho-Lithiation

Directed ortho-lithiation is a powerful strategy for the selective functionalization of the 3 and 3'
positions of the BINOL scaffold.[1][2] The hydroxyl groups must first be protected with a
directing metalation group (DMG), such as a methoxymethyl (MOM) ether.[9][10]

Diagram of Ortho-Lithiation Workflow
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Workflow for 3,3'-Functionalization via Ortho-Lithiation
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Caption: General workflow for the synthesis of 3,3'-disubstituted BINOLSs.

Table 3: 3,3'-Functionalization of BINOL via Ortho-Lithiation

© 2025 BenchChem. All rights reserved. 8/15 Tech Support


https://www.benchchem.com/product/b150571?utm_src=pdf-body-img
https://www.benchchem.com/product/b150571?utm_src=pdf-body
https://www.benchchem.com/product/b150571?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Lithiating
Electroph . Referenc
Entry Substrate  Agent . Product Yield (%)
ile
(equiv.)
1,2- (S)-3,3-
(S)-BINOL-  n-BulLi Dibromotet  Dibromo-
1 84 [2]
MOM (3.0 rafluoroeth BINOL-
ane MOM
(R)-3,3"-
(R)-BINOL-  n-BulLi Diiodo-
2 I2 92 [2]
MOM (2.2) BINOL-
MOM
(S)-3,3-
(S)-BINOL- ] Dimethyl-
3 n-BuLi CHsl 70 [10]
MOM BINOL-
MOM

Protocol 3: Synthesis of (S)-3,3'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl
Materials:

e (S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl ((S)-BINOL-MOM)

e n-Butyllithium (n-BuLi) in hexanes

e 1,2-Dibromotetrafluoroethane

o Anhydrous diethyl ether (Et20) or tetrahydrofuran (THF)

e Saturated aqueous ammonium chloride (NH4ClI) solution

e Anhydrous sodium sulfate (Na2S0a4)

e Schlenk flask and line

e Syringes
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Procedure:

To a flame-dried Schlenk flask under an inert atmosphere, add a solution of (S)-BINOL-MOM
(1.0 equiv) in anhydrous Et20 or THF.

e Cool the solution to 0 °C.

e Slowly add n-BuLi (3.0 equiv) via syringe.

» Allow the reaction mixture to warm to room temperature and stir for 3 hours.
e Cool the reaction mixture to -78 °C.

o Slowly add a solution of 1,2-dibromotetrafluoroethane (3.0 equiv) in the same anhydrous
solvent.

 Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature
overnight.

e Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
o Extract the aqueous layer with Et20 or ethyl acetate.

o Combine the organic layers, wash with brine, and dry over anhydrous NazSOa.
« Filter and concentrate the solution under reduced pressure.

» Purify the crude product by column chromatography on silica gel.

IV. Transition-Metal-Catalyzed C-H Activation

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical
method for the regioselective functionalization of the BINOL scaffold at various positions,
including the traditionally less reactive 4,4', 5,5', and 7,7' positions.[1][2] Palladium and rhodium
catalysts are commonly employed for these transformations.[6][11]

Table 4: Regioselective C-H Arylation of BINOL Derivatives
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| Entry | Substrate | Arylating Agent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) |
Product | Yield (%) | Reference | |---|---|---|---|---|---|---]---|---|---]---| | 1 | BINOL | Phenyl chloride |
- | - | t-BuONa/AgOAc | Dioxane | 155 | 95 | 3,3'-Diphenyl-BINOL | 51 |[1] | | 2 | BINOL | m-Tolyl
bromide | [Rh(cod)Cl]z | tBuzPCl/Ph2z-cod/CysP-HBF4 | Cs2COs | Toluene | 120 | 24 | 3,3'-Di(m-
tolyl)-BINOL | 88 |[6] | | 3 | Aliphatic Amide | Aryl lodide | Pd(OAc)2 | 3,3'-F2-BINOL | Ag2COs |
Toluene | 100 | 24 | Arylated Amide | up to 96% ee |[11] |

Protocol 4: Palladium-Catalyzed C-H Arylation of an Aliphatic Amide using a BINOL-derived
Ligand

Materials:

Aliphatic amide substrate

e Aryl iodide

o Palladium(ll) acetate (Pd(OAC)2)

» (R)-3,3'-Difluoro-BINOL

 Silver(l) carbonate (Ag2COs)

o Toluene, anhydrous

e Schlenk tube

« Inert atmosphere glovebox or Schlenk line
Procedure:

« Inside a glovebox or under an inert atmosphere, add the aliphatic amide substrate (1.0
equiv), aryl iodide (1.2 equiv), Pd(OAc)z (5 mol%), (R)-3,3'-difluoro-BINOL (10 mol%), and
Ag2COs (2.0 equiv) to a Schlenk tube.

e Add anhydrous toluene.

o Seal the Schlenk tube and heat the reaction mixture at 100 °C for 24 hours.
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Cool the reaction to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of
celite.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

V. Subsequent Transformations: Suzuki-Miyaura
Coupling

Halogenated BINOL derivatives are versatile intermediates for further functionalization via

cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or vinyl

substituents.

Protocol 5: Suzuki-Miyaura Coupling of 6,6'-Dibromo-BINOL

Materials:

6,6'-Dibromo-BINOL

Arylboronic acid

Palladium(ll) acetate (Pd(OAc)2)

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
Potassium phosphate (K3POa4)

1,4-Dioxane, anhydrous

Water, degassed

Schlenk flask

Procedure:
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e To a dry Schlenk flask, add 6,6'-dibromo-BINOL (1.0 equiv), the arylboronic acid (2.5 equiv),
and KsPOa (4.0 equiv).

 In a separate vial, weigh out Pd(OAc)z (2 mol%) and SPhos (4 mol%) and add them to the
Schlenk flask.

e Evacuate and backfill the flask with an inert gas three times.

e Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio).

o Heat the reaction mixture at 80-100 °C and stir vigorously for 12-24 hours.

e Monitor the reaction by TLC.

» Upon completion, cool the reaction to room temperature, dilute with ethyl acetate and water.
o Separate the organic layer, extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous Na2SOa, and concentrate.
 Purify the product by column chromatography.

Conclusion

The regioselective functionalization of the BINOL scaffold is a critical enabling technology in
asymmetric catalysis and materials science. By carefully selecting the appropriate synthetic
strategy—electrophilic substitution, ortho-lithiation, or transition-metal-catalyzed C-H activation
—researchers can tailor the properties of BINOL derivatives to meet the specific demands of
their applications. The protocols and data provided herein serve as a comprehensive guide for
the synthesis and derivatization of this versatile chiral building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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